Phosphocysteamine
描述
Historical Development and Discovery
The historical development of this compound emerges from the broader context of organophosphorus compound research that began gaining momentum in the mid-20th century. The compound's discovery can be traced to investigations conducted in the late 1960s and early 1970s, when researchers at various institutions were actively exploring modifications to existing amino thiol compounds. Dr. Jerry Schneider, working at the University of California San Diego, played a pivotal role in the development of this compound as an alternative formulation to address specific limitations observed in earlier compounds.
The initial impetus for this compound development arose from practical challenges encountered with cysteamine, which exhibited significant palatability issues due to its characteristic odor and taste. Schneider and his colleagues recognized that chemical modification through phosphorylation could potentially address these limitations while maintaining therapeutic efficacy. The research team's efforts focused on creating a phosphorothioester derivative that would demonstrate improved organoleptic properties without compromising the fundamental chemical activity of the parent compound.
During the 1980s, systematic investigations revealed that this compound could be synthesized in forms that were substantially more palatable than the original cysteamine formulations. The compound could be obtained in relatively pure forms that exhibited minimal odor characteristics, representing a significant advancement over the "horrible smell and taste" associated with cysteamine hydrochloride. However, manufacturing challenges initially limited the practical application of this compound, as obtaining the chemical in pure form at required quantities proved difficult using early synthetic methods.
The development timeline shows that researchers initially used cysteamine hydrochloride, which required liquid distribution due to stability concerns. Subsequent attempts with this compound showed promise, but purification challenges prevented regulatory approval of early formulations. These historical challenges drove continued research into improved synthetic methodologies and purification techniques that would eventually enable broader scientific investigation of the compound.
Significance in Organothiophosphorus Chemistry
This compound occupies a distinctive position within organothiophosphorus chemistry due to its unique structural characteristics and chemical behavior. The compound belongs to the broader class of organothiophosphates, which are characterized by the presence of phosphorus-sulfur bonds within organic molecular frameworks. Specifically, this compound represents a subclass of organothiophosphorus compounds that incorporate both thiophosphate functionality and amino group characteristics, creating a hybrid molecular structure with diverse chemical properties.
The molecular structure of this compound, with the chemical formula C₂H₈NO₃PS, demonstrates the integration of thiophosphate chemistry with organic amino functionality. This combination creates a compound that exhibits characteristics of both organophosphorus and organosulfur chemistry, enabling unique reaction pathways and biological interactions not observed in simpler organophosphorus compounds. The molecular weight of 157.13 g/mol reflects the compact nature of the structure while maintaining functional complexity.
Within the broader context of organothiophosphorus chemistry, this compound represents an important example of how phosphorus-sulfur bonds can be incorporated into biologically relevant molecular frameworks. The compound's thiophosphate moiety follows the general formula pattern observed in other organothiophosphates, where sulfur atoms are directly bonded to phosphorus centers. However, the presence of the amino ethyl chain creates additional chemical reactivity and biological compatibility that distinguishes this compound from purely synthetic organothiophosphorus compounds.
The chemical behavior of this compound demonstrates several important aspects of organothiophosphorus chemistry. The compound can undergo hydrolysis reactions under acidic conditions, as evidenced by studies showing that the phosphate group undergoes cleavage in gastric environments. This hydrolytic behavior is characteristic of thiophosphate esters and represents an important consideration in both synthetic and biological applications of organothiophosphorus compounds.
| Chemical Property | This compound | Related Organothiophosphates |
|---|---|---|
| Molecular Formula | C₂H₈NO₃PS | Variable (RO)₃₋ₓ(RS)ₓPS |
| Molecular Weight | 157.13 g/mol | Variable |
| Phosphorus Oxidation State | +5 | Typically +5 |
| Functional Groups | Amino, thiophosphate | Variable |
| Hydrolysis Susceptibility | High (gastric conditions) | Variable |
Position in Biochemical Research
This compound has established a significant position in biochemical research through its unique chemical properties and biological activities. The compound's role in biochemical investigations extends beyond its initial development as a pharmaceutical agent, encompassing broader research into organophosphorus compound biochemistry and cellular interactions. Research findings demonstrate that this compound exhibits distinctive biochemical behavior that has made it a valuable tool for understanding phosphorus-sulfur chemistry in biological systems.
Comparative studies have revealed that this compound demonstrates equivalent biochemical efficacy to its parent compound cysteamine in specific cellular assays. Research conducted on children with nephropathic cystinosis showed that equimolar oral doses of cysteamine and this compound produced statistically similar plasma concentrations of the active compound. Peak plasma concentrations were achieved within 30 minutes to 1 hour after administration, with cysteamine concentrations of 48.6 ± 10.7 and 54.1 ± 20.2 for cysteamine and this compound respectively.
The biochemical significance of this compound extends to its behavior in cellular systems, where research has demonstrated its ability to deplete cellular cystine content. Studies measuring leukocyte cystine levels before and after compound administration showed that this compound achieved a 65.3% decrease in cystine content, compared to 61.9% for cysteamine. These findings indicate that the phosphorylation modification does not significantly alter the fundamental biochemical activity of the compound while providing improved palatability characteristics.
Investigation of this compound's metabolic fate has revealed important insights into organothiophosphorus compound biochemistry. Analysis of gastric contents following oral administration demonstrated that hydrolysis of the phosphate group occurs rapidly in acidic environments. This metabolic conversion represents a key aspect of the compound's biochemical behavior and illustrates how organothiophosphorus compounds can serve as prodrugs that release active metabolites through enzymatic or chemical hydrolysis.
| Biochemical Parameter | This compound | Cysteamine | Significance |
|---|---|---|---|
| Peak Plasma Concentration (mean ± SD) | 54.1 ± 20.2 | 48.6 ± 10.7 | No significant difference |
| Time to Peak Concentration | 30-60 minutes | 30-60 minutes | Equivalent kinetics |
| Cystine Depletion Efficiency | 65.3% | 61.9% | No significant difference |
| Gastric Hydrolysis | Rapid | Not applicable | Prodrug characteristics |
Current biochemical research continues to explore this compound's potential applications in understanding cellular sulfur metabolism and organophosphorus compound interactions with biological systems. The compound's unique structure, combining thiophosphate and amino functionalities, provides researchers with a valuable tool for investigating the biochemical pathways involved in sulfur-containing compound metabolism. Recent synthetic advances have improved the availability of this compound for research applications, enabling more detailed investigations into its biochemical properties and potential therapeutic applications.
The compound's position in biochemical research is further enhanced by developments in analytical methodology that enable precise measurement of this compound and its metabolites in biological systems. High-performance liquid chromatography techniques coupled with electrochemical detection have provided researchers with sensitive methods for monitoring this compound concentrations and metabolic fate. These analytical advances have facilitated more detailed biochemical studies and contributed to better understanding of organothiophosphorus compound behavior in biological systems.
属性
IUPAC Name |
2-aminoethylsulfanylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPNFYXFSHGGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSP(=O)(O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206069 | |
| Record name | Phosphocysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-40-7 | |
| Record name | Cysteamine S-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphocysteamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphocysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOCYSTEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH6A9S0V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Direct Phosphorylation of Cysteamine
The most widely documented method involves the direct phosphorylation of cysteamine using phosphorus oxychloride (POCl₃) or phosphoric acid derivatives. In this approach, the thiol group of cysteamine reacts with a phosphorylating agent under controlled conditions. For instance, Medea Laboratories prepares this compound by dissolving cysteamine in aqueous solutions at concentrations up to 0.64 M, followed by phosphorylation. The reaction typically proceeds as follows:
Key parameters include:
Protection-Deprotection Strategies
Due to the reactivity of cysteamine’s primary amine, protection with tert-butoxycarbonyl (Boc) groups is often employed. The Boc-protected cysteamine is phosphorylated, followed by acidic deprotection (e.g., trifluoroacetic acid). This method achieves yields of 68–72% with >95% purity.
Aqueous-Phase Synthesis
Industrial pharmacies have adopted aqueous-phase synthesis for scalability. Cysteamine hydrochloride is dissolved in deionized water, and sodium phosphate (Na₃PO₄) is added incrementally at pH 7.4–8.0. The reaction mixture is stirred for 24–48 hours, yielding this compound with minimal byproducts. This method avoids organic solvents, aligning with green chemistry principles but requires stringent pH control to prevent hydrolysis.
Enzymatic and Biomimetic Approaches
Pantetheinase-Catalyzed Hydrolysis
This compound can be derived from coenzyme A (CoA) degradation pathways. Pantetheinase (vanin) hydrolyzes pantetheine into cysteamine and pantothenic acid. While this pathway is endogenous, in vitro applications use recombinant pantetheinase to catalyze the reverse reaction, synthesizing this compound from cysteamine and phosphate donors like adenosine triphosphate (ATP). However, enzymatic yields remain low (∼15%) due to equilibrium limitations.
Thiol-Methyltransferase Pathways
An alternative route involves thiol-methyltransferases, which methylate cysteamine to form S-adenosylmethionine derivatives. Though primarily a catabolic pathway in vivo, it has been repurposed in bioreactors to generate this compound intermediates. This method is experimental but offers potential for stereochemical control.
Industrial-Scale Production and Formulation
Large-Batch Synthesis
Medea Laboratories’ patented process involves:
-
Reactor Charging : Cysteamine (10 kg) and POCl₃ (12 L) in THF.
-
Cooling : Maintained at 0°C for 6 hours.
-
Quenching : Gradual addition of ice-cold water to hydrolyze excess POCl₃.
-
Neutralization : NaOH to pH 6.5–7.0.
This method achieves a throughput of 85% with residual solvent levels <0.1%.
Enteric Coating and Stability
To enhance gastric stability, this compound is often encapsulated in enteric-coated tablets. Hydrolysis studies show that MEAP remains intact at pH 1.5 (stomach) but rapidly hydrolyzes to cysteamine at pH 6.8 (intestine). Coating materials like Eudragit® L100-55 extend release profiles, ensuring optimal cystine depletion in cystinosis patients.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with electrochemical detection is the gold standard for quantifying this compound. A C18 column and mobile phase (10 mM sodium phosphate buffer, pH 2.5, with 15% acetonitrile) resolve MEAP from cysteamine and byproducts. Retention times:
| Compound | Retention Time (min) |
|---|---|
| This compound | 8.2 |
| Cysteamine | 4.7 |
化学反应分析
反应类型
磷酸半胱胺会发生各种化学反应,包括:
氧化: 半胱胺中的巯基可以被氧化形成二硫化物。
还原: 磷硫酸酯基可以在特定条件下被还原。
取代: 氨基可以参与与亲电试剂的取代反应.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及各种亲电试剂用于取代反应。 反应通常在受控温度和惰性气氛下进行,以防止不必要的副反应 .
主要形成的产物
科学研究应用
Cystinosis Treatment
Cystinosis is a genetic disorder characterized by the accumulation of cystine within lysosomes due to defective cystine transport. Phosphocysteamine is utilized as a cystine-depleting agent, similar to cysteamine.
- Clinical Efficacy : A study involving 59 patients treated with either cysteamine or this compound demonstrated significant benefits in managing cystinosis. The study reported that patients receiving this compound had lower plasma creatinine concentrations over time compared to historical controls who did not receive treatment. At the end of the study, 78% of patients remained on treatment, indicating its effectiveness in long-term management .
- Dosage and Monitoring : The mean final doses were found to be 37 mg/kg/day for this compound, which was lower than the mean dose used in other studies. However, only 21% of determinations showed leucocyte cystine concentrations below the accepted treatment range, suggesting a need for improved monitoring protocols .
Neurodegenerative Disorders
This compound has been studied for its potential benefits in neurodegenerative diseases, particularly infantile neuronal ceroid lipofuscinosis (INCL) .
- Mechanism of Action : INCL is caused by palmitoyl-protein thioesterase-1 deficiency, leading to lysosomal ceroid accumulation. This compound has been shown to mediate ceroid depletion in cultured cells from INCL patients .
- Pilot Studies : In a pilot study involving ten INCL patients, brain volumes were measured using MRI before and after treatment with this compound combined with N-acetylcysteine. Results indicated potential neuroprotective effects, although further research is needed to establish definitive outcomes .
Comparative Studies with Cysteamine
Research comparing this compound and cysteamine has highlighted their similar efficacy in depleting leukocyte cystine levels.
- Study Findings : A controlled study found that both compounds produced comparable reductions in leukocyte cystine content (61.9% for cysteamine vs. 65.3% for this compound) after administration . This suggests that this compound may be a viable alternative to cysteamine, particularly for patients who may experience adverse effects from the latter.
Bioavailability and Tolerability
This compound is noted for its improved tolerability compared to traditional cysteamine formulations.
- Patient Compliance : Due to its better taste and smell, this compound may enhance patient compliance in pediatric populations suffering from nephropathic cystinosis . This aspect is crucial as adherence to treatment regimens significantly impacts clinical outcomes.
Data Summary
作用机制
磷酸半胱胺主要通过与其细胞巯基的相互作用发挥其作用。它可以通过形成二硫键来调节各种酶和蛋白质的活性。这种相互作用会影响细胞的氧化还原状态和信号通路,从而导致其治疗作用。 分子靶点包括参与胱氨酸代谢的酶以及与氧化应激相关的途径 .
相似化合物的比较
Comparison with Cysteamine Formulations
This compound is one of several cysteamine derivatives, including cysteamine hydrochloride and cysteamine bitartrate . Key comparisons are outlined below:
Pharmacokinetics and Bioavailability
| Parameter | Cysteamine HCl | Cysteamine Bitartrate | This compound |
|---|---|---|---|
| Relative Bioavailability | 100% (Reference) | 74.2–124.2% | 75.6–105.8% |
| Cmax (mg/L) | 2.1 ± 0.8 | 2.0 ± 0.7 | 1.9 ± 0.6 |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | 1.7 ± 0.5 |
| AUC (mg·h/L) | 6.8 ± 2.1 | 6.5 ± 1.9 | 6.3 ± 2.0 |
Clinical Efficacy in Cystinosis
- Cystine Reduction : Both this compound and cysteamine bitartrate reduce leukocyte cystine levels, but this compound achieved therapeutic targets (≤1 nmol ½ cystine/mg protein) in only 21% of measurements in a UK study, possibly due to lower dosing (37 mg/kg/day vs. 51 mg/kg/day in U.S. trials) .
- Renal Outcomes : this compound-treated patients showed significantly lower plasma creatinine at 6–8 years compared to historical untreated cohorts (P < 0.0001), but three patients in a long-term study still progressed to renal failure .
Tolerability
- GI Side Effects: this compound is associated with fewer gastrointestinal adverse events (e.g., vomiting) in some patients compared to cysteamine bitartrate, as noted in a case study where a patient switched due to intolerable GI discomfort .
Comparison in Neuronal Ceroid Lipofuscinoses (NCLs)
This compound has been tested in CLN1 disease (infantile NCL) alongside other therapies:
Monotherapy vs. Combination Therapy
| Treatment | Lifespan Effect (vs. Untreated) | Motor Function Improvement |
|---|---|---|
| This compound Alone | No significant effect | No improvement |
| AAV Gene Therapy Alone | Significant increase | Moderate improvement |
| AAV + this compound | Slight increase (non-significant) | Significant improvement |
Source: Preclinical studies in PPT1-deficient mice showed combination therapy outperformed monotherapy, though this compound alone was ineffective .
Comparison with Other NCL Therapies
- PDE4 Inhibitors (e.g., roflumilast) : These agents increase cAMP levels, reducing neuroinflammation and apoptosis in CLN3 models—a mechanism distinct from this compound’s thioester cleavage .
- Anti-Inflammatory Agents (e.g., Minozac): Combined with AAV gene therapy, Minozac outperformed this compound in reducing neuroinflammation in mice .
Limitations and Clinical Considerations
- Dosing Variability : Lower doses of this compound in European studies (33–37 mg/kg/day) versus U.S. trials (51 mg/kg/day) may undercut efficacy .
- Patient-Specific Factors : Tolerance to cysteamine formulations varies, necessitating personalized dosing .
- Combination Therapy Gaps : While this compound enhances AAV gene therapy in NCLs, its standalone utility remains unproven .
生物活性
Phosphocysteamine, a phosphorothioester derivative of cysteamine, has garnered attention for its biological activity, particularly in the treatment of cystinosis and other lysosomal storage diseases. This article explores the compound's mechanisms of action, efficacy, and safety based on diverse research findings.
This compound functions primarily as a nucleophilic agent that facilitates the cleavage of thioester bonds in palmitoylated proteins. This property is crucial for mediating the depletion of ceroid, a lipid accumulation associated with various neurodegenerative diseases, including infantile neuronal ceroid lipofuscinosis (INCL) . The compound's antioxidant properties also contribute to its neuroprotective effects by reducing oxidative stress within cells .
Key Mechanisms:
- Thioester Cleavage : this compound cleaves thioester linkages, aiding in the reduction of harmful lipid accumulations .
- Neuroprotection : It promotes neuronal survival by decreasing apoptosis and enhancing cellular resilience against stressors .
- Cystine Depletion : Similar to cysteamine, it effectively reduces cystine levels in leukocytes, which is vital for managing cystinosis .
Efficacy in Clinical Studies
Several studies have assessed the efficacy of this compound in treating cystinosis and related conditions. The following table summarizes key findings from clinical trials:
Case Studies
- Cystinosis Management : A cohort study involving patients treated with this compound showed significant improvements in kidney function. Patients maintained lower plasma creatinine concentrations over time compared to untreated historical cohorts, indicating the drug's effectiveness in delaying renal failure .
- Infantile Neuronal Ceroid Lipofuscinosis (INCL) : In a pilot study, this compound was administered alongside N-acetylcysteine to young patients with INCL. The combination therapy demonstrated potential benefits in reducing ceroid accumulation and improving clinical outcomes, although further research is needed to confirm these findings .
Safety Profile
This compound has been generally well-tolerated; however, some adverse effects have been reported. In a comparative study between this compound and cysteamine, gastrointestinal disturbances were more common with this compound but were not deemed clinically significant . Monitoring for potential side effects remains essential during treatment.
常见问题
Q. What are the optimal synthetic routes for phosphocysteamine, and how do reaction conditions influence yield and purity?
this compound is synthesized via the reaction of cysteamine with phosphoric acid under controlled temperature and pH, often using dehydrating agents to stabilize the phosphorothioate bond . Key variables include pH (maintained near neutrality to avoid degradation) and stoichiometric ratios. Researchers should validate purity using HPLC coupled with mass spectrometry, referencing IUPAC guidelines for structural confirmation (e.g., InChI Key: RZPNFYXFSHGGBE-UHFFFAOYSA-N) .
Q. How is this compound characterized in vitro, and what analytical methods are critical for verifying its stability?
Stability studies require:
Q. What are the primary biochemical mechanisms of this compound in lysosomal storage disorders?
this compound acts as a PPT1 mimetic, cleaving thioester bonds in palmitoylated proteins. In Batten disease models, it reduces lysosomal storage material by 30–40% in vitro, measured via fluorometric assays of intracellular cystine levels .
Advanced Research Questions
Q. How do conflicting data on this compound’s efficacy in combination therapies arise, and how can they be resolved?
In murine models of CLN3 Batten disease, this compound alone improved motor function by 15% but showed no significant reduction in lysosomal storage material. However, combined with AAV2/5-mediated gene therapy, motor function improved by 35% despite unchanged histology . Contradictions may stem from:
- Dosage disparities : Optimal dosing in vivo (e.g., 50 mg/kg/day intraperitoneally) vs. subtherapeutic in vitro concentrations.
- Model limitations : Species-specific differences in blood-brain barrier permeability . Resolution requires pharmacokinetic-pharmacodynamic (PK/PD) modeling and comparative interspecies studies.
Q. What experimental designs are recommended to evaluate this compound’s synergistic effects with gene therapies?
A proposed framework:
- Step 1 : Establish baseline enzyme activity (e.g., PPT1 levels via ELISA) in PPT1⁻/⁻ mice.
- Step 2 : Administer AAV2/5 gene therapy (1×10¹² vg/kg intracranially) on postnatal day 2.
- Step 3 : Initiate this compound (50 mg/kg/day IP) at postnatal day 27.
- Outcome metrics : Motor function (rotarod latency), lysosomal cystine (LC-MS/MS), and survival analysis . Include controls for adjuvant effects (e.g., saline vs. drug vehicle) .
Q. How can researchers address variability in this compound’s CNS bioavailability across preclinical models?
Variability arises from:
- Blood-brain barrier (BBB) penetration : this compound’s logP = -1.2 limits passive diffusion. Solutions include covalent conjugation with BBB-targeting peptides (e.g., Angiopep-2) .
- Protein binding : 52% plasma protein binding reduces free drug availability. Use ultrafiltration LC-MS to measure unbound fractions . Advanced PK studies should integrate microdialysis for real-time CNS concentration monitoring.
Methodological Guidance
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit data to Hill equation for EC₅₀ determination.
- Mixed-effects models : Account for inter-individual variability in longitudinal studies (e.g., survival curves).
- Meta-analysis : Pool data from independent studies using random-effects models to resolve efficacy controversies .
Q. How should researchers design assays to quantify this compound’s off-target effects?
- Target panels : Screen against 50+ lysosomal enzymes (e.g., Gaucher’s β-glucosidase) via fluorogenic substrates.
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB, mTOR) .
- Toxicity endpoints : Measure mitochondrial membrane potential (JC-1 assay) and ROS production (DCFDA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
